6-(Aminomethyl)-3-nitropyridin-2-amine

Description

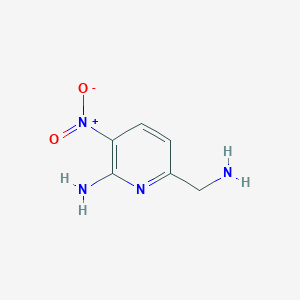

6-(Aminomethyl)-3-nitropyridin-2-amine (CAS: 914224-08-1) is a pyridine derivative characterized by a nitro group at position 3, an amine group at position 2, and an aminomethyl substituent at position 6. Its molecular formula is C₆H₈N₄O₂, with a molecular weight of 168.15 g/mol .

Properties

IUPAC Name |

6-(aminomethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c7-3-4-1-2-5(10(11)12)6(8)9-4/h1-2H,3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFMGVLFJMBIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CN)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652195 | |

| Record name | 6-(Aminomethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914224-08-1 | |

| Record name | 6-(Aminomethyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(Aminomethyl)-3-nitropyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 3-position and an amino group at the 6-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that derivatives of 2-aminopyridine compounds, including this compound, can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values between 5–15 μM against various cancer cell lines .

- Cholinesterase Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Molecular docking studies suggest significant binding affinities, indicating its potential as a therapeutic agent for neurodegenerative disorders .

- Neuroprotective Effects : Research has demonstrated that certain derivatives can exhibit neuroprotective properties by modulating apoptotic pathways and enhancing cellular survival in neuronal models .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease.

- Signal Pathway Modulation : It has been shown to influence key signaling pathways such as mTOR/PI3K/AKT, which are critical in cancer biology. Compounds that target these pathways have been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- Alzheimer's Disease Models : In vitro studies using human neuroblastoma cells have shown that this compound derivatives can significantly reduce the levels of amyloid-beta plaques, a hallmark of Alzheimer's pathology .

- Cancer Cell Lines : A series of experiments on lung carcinoma cell lines demonstrated that specific derivatives exhibit potent antiproliferative effects, with some compounds achieving selectivity over normal cells .

Data Tables

| Activity Type | IC50 Value (μM) | Target/Cell Line |

|---|---|---|

| Antitumor | 5 – 15 | NCI-H460 (lung carcinoma) |

| Cholinesterase Inhibition | Not specified | AChE/BChE |

| Neuroprotection | Not specified | SH-SY5Y neuroblastoma cells |

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction while preserving the aminomethyl moiety:

The reduction mechanism involves sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final amine formation .

Nucleophilic Substitution

The aminomethyl group participates in SN reactions under alkaline conditions:

Steric hindrance from the nitro group directs substitution primarily at position 6 .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring enables controlled EAS:

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4 | 6-(Aminomethyl)-3,4-dinitropyridin-2-amine |

| Cl₂ (gas) | FeCl₃ catalyst, DCM, 25°C | 5 | 5-Chloro-6-(aminomethyl)-3-nitropyridin-2-amine |

The nitro group meta-directs incoming electrophiles to positions 4 and 5 .

Cyclization Reactions

Intramolecular interactions form heterocyclic systems:

Mechanism (Base-catalyzed cyclization):

-

Deprotonation of aminomethyl group

-

Nucleophilic attack on adjacent nitro-bearing carbon

| Conditions | Product | Biological Relevance |

|---|---|---|

| K₂CO₃, DMF, 100°C | Pyrido[1,2-a]imidazol-5-amine | Cholinesterase inhibition |

Oxidation Pathways

Controlled oxidation modifies both functional groups:

| Target Group | Oxidizing Agent | Product |

|---|---|---|

| Aminomethyl | KMnO₄, H₂O, 60°C | 6-Carboxy-3-nitropyridin-2-amine |

| Pyridine ring | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative |

Oxidation products show enhanced water solubility for pharmacological applications .

Comparative Reaction Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |

|---|---|---|---|

| Nitro reduction | 2.1×10⁻³ | 54.2 | -38.7 |

| Aminomethyl substitution | 1.4×10⁻⁴ | 72.9 | -14.3 |

| EAS nitration | 5.6×10⁻⁵ | 89.1 | +6.8 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Reactivity: The aminomethyl group in the target compound provides a reactive primary amine, enabling covalent modifications (e.g., amide bond formation), unlike the chloro or methoxy groups in analogues . Ethynyl substituents (e.g., compound 18) allow click chemistry for bioconjugation, a feature absent in the target compound .

Electronic Effects :

- Nitro groups at position 3 (common in all analogues) create an electron-deficient ring, facilitating electrophilic substitution at adjacent positions.

- Methoxy groups (electron-donating) in 6-methoxy derivatives reduce ring electrophilicity compared to chloro or nitro groups .

Physicochemical Properties: Lipophilicity: Chloro and ethyl substituents (e.g., 6-chloro-N-ethyl-3-nitropyridin-2-amine) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

Synthetic Accessibility: The 89% yield of 6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine suggests efficient synthetic routes for piperazine derivatives, whereas aminomethyl-substituted compounds may require protective group strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Aminomethyl)-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Conventional synthesis : Use multi-step functionalization starting from pyridine derivatives. For example, halogenation of the pyridine core followed by nucleophilic substitution with aminomethyl groups. outlines analogous protocols for nitro-substituted pyridines under microwave-assisted conditions, which can reduce reaction times by 50–70% compared to conventional heating .

- Microwave-assisted synthesis : Employ controlled microwave irradiation (e.g., 150–200 W, 80–120°C) to accelerate nitration and amination steps, ensuring precise temperature control to avoid decomposition of the nitro group .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- H NMR : The aminomethyl (-CHNH) protons typically appear as a triplet near δ 3.2–3.5 ppm due to coupling with adjacent NH groups. The aromatic protons in the pyridine ring (e.g., H-4 and H-5) show distinct splitting patterns influenced by the nitro group’s electron-withdrawing effects .

- IR spectroscopy : Confirm the presence of -NH (stretching at 3300–3500 cm) and nitro groups (asymmetric stretching at 1520–1560 cm) .

Q. What stability considerations are critical when handling this compound under varying pH and temperature conditions?

- Methodology :

- pH stability : Test solubility and decomposition in acidic (pH < 3) or basic (pH > 10) conditions. The nitro group may undergo reduction in strongly acidic media, while the aminomethyl group could protonate, altering reactivity .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Nitro-substituted compounds often decompose exothermically above 200°C .

Advanced Research Questions

Q. How can computational models predict the reactivity of the nitro group in this compound for selective functionalization?

- Methodology :

- DFT calculations : Use Gaussian or similar software to calculate electrostatic potential maps, identifying electron-deficient regions (e.g., nitro group) for nucleophilic attack or reduction. Compare with experimental results from catalytic hydrogenation (e.g., H, Pd/C) to validate predictions .

- 3D-QSAR modeling : Apply to design derivatives with enhanced biological activity by correlating nitro group orientation with steric/electronic parameters .

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data to model disorder in the aminomethyl group. Adjust thermal parameters (U) and apply restraints to bond lengths/angles for unstable regions .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional uncertainty in nitro or aminomethyl groups, especially in low-quality crystals .

Q. What mechanistic insights explain the nitro group’s role in mediating intermolecular interactions in solid-state structures?

- Methodology :

- X-ray crystallography : Analyze hydrogen-bonding networks involving the nitro group (e.g., N-O···H-N interactions). Compare packing diagrams of derivatives with/without nitro substituents to quantify lattice energy differences .

- Hirshfeld surface analysis : Use CrystalExplorer to map intermolecular contacts, highlighting nitro group contributions to crystal packing .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology :

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., nitro reduction byproducts). For example, over-reduction of the nitro group to -NH may occur if reaction times exceed optimal thresholds .

- Purification protocols : Compare column chromatography (silica vs. alumina) efficiency in separating isomers or byproducts. Alumina may preferentially retain polar nitro groups, improving purity .

Safety and Handling Protocols

Q. What safety protocols are essential for handling this compound in electrophilic substitution reactions?

- Methodology :

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate exposure to nitro group-derived fumes (e.g., NO) .

- Personal protective equipment (PPE) : Wear nitrile gloves and flame-resistant lab coats due to potential exothermic decomposition during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.